propan-2-yl 2-aminobutanoate hydrochloride
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Overview
Description
Propan-2-yl 2-aminobutanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is also known by its IUPAC name, isopropyl 2-aminobutanoate hydrochloride. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-aminobutanoate hydrochloride involves the esterification of 2-aminobutanoic acid with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Room temperature
Catalyst: Acid catalyst such as sulfuric acid
Solvent: Isopropanol
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process parameters are optimized to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-aminobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Propan-2-yl 2-aminobutanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of propan-2-yl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, modulating biological processes and pathways .
Comparison with Similar Compounds
- Propan-2-yl (2S)-2-aminobutanoate hydrochloride
- Isopropyl 2-aminobutanoate hydrochloride
Comparison: Propan-2-yl 2-aminobutanoate hydrochloride is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
propan-2-yl 2-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPZPJQJIKUEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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